

Unveiling the Metabolic Shift: A Comparative Analysis of (+)-SHIN1 Treated vs. Untreated Cells

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Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B610824

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For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the metabolic profiles of cells treated with **(+)-SHIN1** versus untreated cells. Through a comprehensive review of experimental data, this document elucidates the mechanism of action of **(+)-SHIN1** and its profound impact on cellular metabolism, particularly one-carbon pathways.

(+)-SHIN1 is a potent dual inhibitor of serine hydroxymethyltransferase (SHMT), targeting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.^{[1][2][3]} This inhibition disrupts the conversion of serine to glycine and one-carbon units, which are critical for the biosynthesis of purines, thymidylate, and other essential macromolecules.^{[3][4][5]} The metabolic consequences of **(+)-SHIN1** treatment are significant and present a promising avenue for therapeutic intervention, particularly in oncology.

Quantitative Analysis of (+)-SHIN1's Effects

The efficacy of **(+)-SHIN1** as an SHMT inhibitor is demonstrated by its low nanomolar IC50 values against both SHMT1 and SHMT2.^{[1][2]} Treatment of cancer cell lines with **(+)-SHIN1** leads to a significant reduction in cell proliferation and distinct changes in metabolite levels, highlighting its on-target activity.

Parameter	Cell Line	(+)-SHIN1 Concentration	Observation	Reference
IC50 (SHMT1)	-	5 nM	In vitro enzymatic assay	[1][2]
IC50 (SHMT2)	-	13 nM	In vitro enzymatic assay	[1][2]
Cell Growth IC50	HCT-116	870 nM	Inhibition of cell proliferation	[6][7]
Cell Growth IC50	HCT-116 (SHMT2 knockout)	~10 nM	Increased sensitivity	[4][8]
Nucleotide Triphosphates	DLBCL and Jurkat cells	5 μ M (72 h)	Large reduction	[9]
Purine Intermediates (AICAR, GAR)	HCT-116	10 μ M (48 h)	Accumulation	[5][9]
Serine Consumption	HCT-116	5 μ M (24 h)	Inhibited	[9]
Glycine Production from Serine	HCT-116	5 μ M	Nearly complete blockade	[9]
¹³ C-Serine Incorporation into ADP & Glutathione	HCT-116	5 μ M (24 h)	Nearly complete blockade of M+2 labeling	[9]

Metabolic Reprogramming Induced by (+)-SHIN1

Treatment with **(+)-SHIN1** induces a significant metabolic shift by blocking the primary pathway for de novo glycine and one-carbon unit synthesis. This disruption leads to a cascade of downstream effects.

Metabolic Pathway	Effect of (+)-SHIN1 Treatment	Consequence
One-Carbon Metabolism	Inhibition of SHMT1/2	Depletion of one-carbon units (formate)
Purine Synthesis	Blockade at 10-formyl-THF requiring steps	Accumulation of upstream intermediates (e.g., AICAR) and depletion of purine nucleotides.[5][9]
Thymidylate Synthesis	Depletion of 5,10-methylene-THF	Impaired DNA synthesis and repair
Glycine Metabolism	Reduced de novo synthesis	Increased reliance on exogenous glycine, potential glycine stress.[4][9]
Serine Metabolism	Decreased consumption	Accumulation of intracellular serine

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the metabolic effects of **(+)-SHIN1**.

Cell Proliferation Assay

- **Cell Seeding:** Plate cells (e.g., HCT-116) in 96-well plates at a predetermined density and allow them to adhere overnight.
- **Treatment:** Treat cells with a serial dilution of **(+)-SHIN1** (e.g., ranging from 1 nM to 10 µM) or DMSO as a vehicle control.
- **Incubation:** Incubate the cells for a specified period (e.g., 72 hours).
- **Viability Assessment:** Measure cell viability using a standard method such as the Cell Counting Kit-8 (CCK-8) assay or by direct cell counting with Trypan blue exclusion.

- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using appropriate software.

Metabolite Extraction and LC-MS Analysis

- **Cell Culture and Treatment:** Culture cells to a desired confluency and treat with **(+)-SHIN1** or DMSO for a specified time.
- **Metabolite Extraction:**
 - Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
 - Scrape the cells and collect the cell lysate.
 - Centrifuge the lysate to pellet cellular debris.
- **LC-MS Analysis:**
 - Transfer the supernatant containing the metabolites to autosampler vials.
 - Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system.
 - Separate metabolites using a suitable chromatography column and detect them using a mass spectrometer.
- **Data Analysis:**
 - Identify and quantify metabolites by comparing their retention times and mass-to-charge ratios to a library of known standards.
 - Normalize the data to an internal standard and cell number.

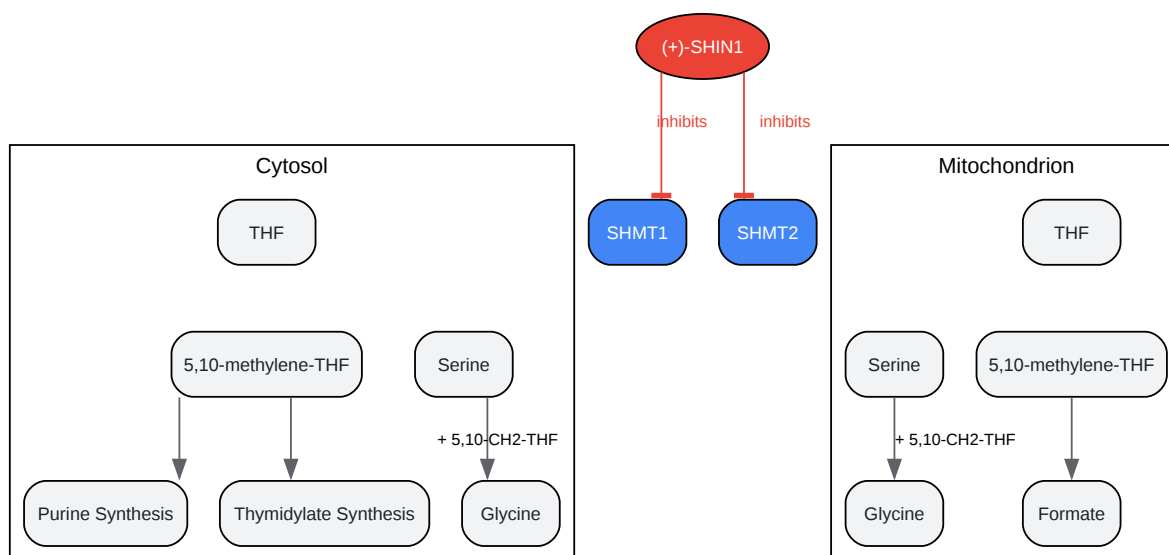
Isotope Tracing with ¹³C-Serine

- **Cell Culture:** Culture cells in a medium containing ¹³C-labeled serine.

- Treatment: Treat the cells with **(+)-SHIN1** or DMSO.
- Metabolite Extraction: After a specified incubation period, extract the intracellular metabolites as described above.
- LC-MS Analysis: Analyze the extracts by LC-MS to determine the incorporation of ^{13}C into downstream metabolites such as glycine, purines, and glutathione.
- Data Analysis: Calculate the fractional labeling of each metabolite to assess the flux through the SHMT-dependent pathways.

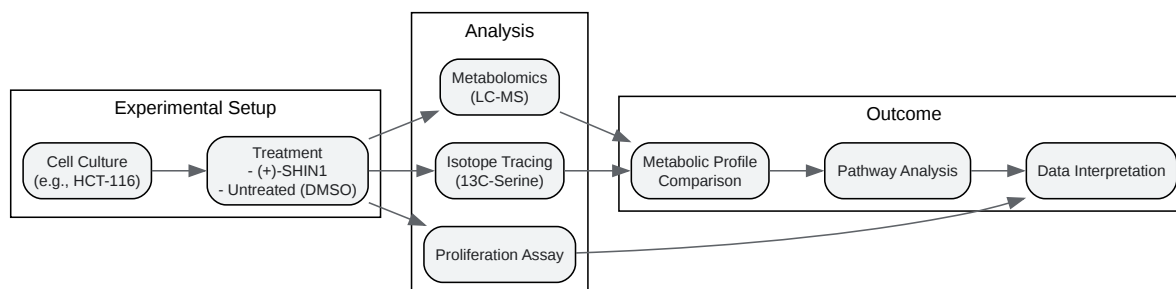
Visualizing the Impact of **(+)-SHIN1**

To better understand the mechanism of **(+)-SHIN1**, the following diagrams illustrate the affected signaling pathway and a typical experimental workflow.



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Figure 1. Mechanism of **(+)-SHIN1** action.



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Figure 2. General experimental workflow.

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